An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.4]octane Hemioxalate: A Novel Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.4]octane Hemioxalate: A Novel Scaffold for Modern Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic ring systems and explore novel chemical space with enhanced three-dimensionality. Among these, the 2-oxa-6-azaspiro[3.4]octane framework, a unique bioisostere of morpholine, presents a compelling scaffold for the development of next-generation therapeutics. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-Oxa-6-azaspiro[3.4]octane hemioxalate, a key building block for drug discovery professionals. We will delve into its synthesis, physicochemical characteristics, potential therapeutic applications, and toxicological considerations, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for innovative medicines.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the conventional boundaries of drug design. Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent structural rigidity and three-dimensional topology.[1][2] This unique architecture can lead to enhanced binding affinity for biological targets and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] The 2-oxa-6-azaspiro[3.4]octane core, in particular, has been identified as a valuable surrogate for commonly used motifs like morpholine and piperazine, offering the potential to modulate physicochemical properties such as lipophilicity and metabolic stability, thereby expanding the patentable chemical space.[3][4] This guide will focus on the hemioxalate salt of this spirocycle, a common and convenient form for handling and formulation.
Chemical Identity and Physicochemical Properties
A critical aspect of utilizing any chemical entity in a research and development setting is a clear understanding of its identity and properties. There has been some ambiguity in the public domain regarding the speciation of the oxalate salts of 2-Oxa-6-azaspiro[3.4]octane. This section aims to clarify this and present the known physicochemical data.
Structural Elucidation and CAS Number Clarification
The topic of this guide is 2-Oxa-6-azaspiro[3.4]octane hemioxalate . This refers to a salt where two molecules of the 2-oxa-6-azaspiro[3.4]octane free base associate with one molecule of oxalic acid.
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2-Oxa-6-azaspiro[3.4]octane (Free Base)
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CAS Number: 220290-68-6[2]
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Molecular Formula: C₆H₁₁NO
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Molecular Weight: 113.16 g/mol
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2-Oxa-6-azaspiro[3.4]octane Hemioxalate
It is important to distinguish the hemioxalate from the 1:1 oxalate salt (CAS Number often cited as 1408075-00-2), which has a molecular formula of C₈H₁₃NO₅ and a molecular weight of approximately 203.19 g/mol .[9][10][11][12][13] Researchers should verify the CAS number and molecular weight of their material to ensure they are working with the correct stoichiometry.
Physicochemical Data Summary
While extensive experimental data for 2-Oxa-6-azaspiro[3.4]octane hemioxalate is not widely published, the following table summarizes the available information and predicted properties. The lack of experimental melting and boiling points from most suppliers suggests that the compound may decompose upon heating.
| Property | Value | Source/Comment |
| CAS Number | 1523570-96-8 | [5][6][7][8] |
| Molecular Formula | C₁₄H₂₄N₂O₆ | [5][6] |
| Molecular Weight | 316.35 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [5][14] |
| Melting Point | Not Available | [7][8] |
| Boiling Point | Not Available | [7][8] |
| Solubility | Expected to have moderate solubility in polar solvents due to the presence of the oxalate moiety.[15] | Inferred from structure |
| Storage Conditions | Room temperature or 2-8°C, sealed in a dry environment. | [5][10] |
| logP (Predicted for free base) | -0.3 | [16] |
Synthesis and Characterization
The synthesis of 2-Oxa-6-azaspiro[3.4]octane hemioxalate can be approached in a two-stage process: the synthesis of the core spirocyclic amine, followed by the formation of the hemioxalate salt.
Synthesis of 2-Oxa-6-azaspiro[3.4]octane (Free Base)
Several synthetic routes to the related 2-azaspiro[3.4]octane have been reported, which can be adapted for the synthesis of the 2-oxa analogue.[11][17] A plausible and efficient method involves a [3+2] cycloaddition reaction.[3]
Caption: Proposed synthetic workflow for 2-Oxa-6-azaspiro[3.4]octane hemioxalate.
Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.4]octane (Free Base) - A Representative Procedure
This protocol is a generalized representation based on the synthesis of similar azaspirocycles and should be optimized for specific laboratory conditions.[3][11][17]
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Reaction Setup: To a solution of a suitable N-protected 3-methyleneoxetane (1.0 eq) in an appropriate aprotic solvent (e.g., toluene or dichloromethane), add a source of azomethine ylide precursor (1.1 eq).
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Cycloaddition: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind heating is to facilitate the in-situ generation of the azomethine ylide and promote the cycloaddition.
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Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting crude N-protected 2-oxa-6-azaspiro[3.4]octane by silica gel column chromatography.
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Deprotection: The choice of deprotection strategy will depend on the protecting group used. For a benzyl group, catalytic hydrogenation (e.g., H₂, Pd/C) is a standard and effective method.
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Final Isolation: After deprotection, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the 2-oxa-6-azaspiro[3.4]octane free base, which can be used directly in the next step.
Preparation of the Hemioxalate Salt
The formation of the hemioxalate salt is a straightforward acid-base reaction.
Experimental Protocol: Hemioxalate Salt Formation
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Dissolution: Dissolve the purified 2-Oxa-6-azaspiro[3.4]octane free base (2.0 eq) in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethanol.
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Acid Addition: In a separate flask, dissolve oxalic acid (1.0 eq) in the same solvent, warming gently if necessary.
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Precipitation: Slowly add the oxalic acid solution to the solution of the free base with stirring. A precipitate of the hemioxalate salt should form. The stoichiometry is critical here to ensure the formation of the 2:1 salt.
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Isolation: If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent like diethyl ether.
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Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Analytical Characterization
A robust analytical package is essential to confirm the structure and purity of the final product.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the oxetane and pyrrolidine rings. The integration will reflect the 2:1 ratio of the spirocycle to the oxalate counterion. |
| ¹³C NMR | Resonances for the carbon atoms of the spirocyclic core and a characteristic signal for the carboxylate carbon of the oxalate. |
| FT-IR | Characteristic peaks for N-H stretching (of the protonated amine), C-O-C stretching of the oxetane ether, and strong C=O stretching from the oxalate anion. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 114.09. |
| HPLC | A single major peak indicating the purity of the compound. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water with a buffer (e.g., ammonium formate).[18][19][20] |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general-purpose method and may require optimization.
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System: A standard HPLC system with UV detection.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Sample Preparation: Dissolve a small amount of the hemioxalate salt in a 50:50 mixture of water and acetonitrile.
Pharmacological Profile and Therapeutic Potential
Direct pharmacological data for 2-Oxa-6-azaspiro[3.4]octane hemioxalate is not yet prevalent in the public literature. However, its structural features strongly suggest its utility as a novel building block in drug discovery, particularly as a bioisosteric replacement for morpholine.
Caption: The role of 2-Oxa-6-azaspiro[3.4]octane as a bioisostere for morpholine.
A Morpholine Bioisostere with Improved Properties
The substitution of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane (a closely related analogue) has been shown to decrease lipophilicity and improve metabolic stability in drug candidates.[4] This is a highly desirable outcome in drug optimization, as high lipophilicity is often associated with off-target effects and poor pharmacokinetic profiles. The increased sp³ character of the spirocyclic system "escapes flatland," providing a more three-dimensional structure that can lead to improved interactions with protein binding sites.[2][21]
Potential Therapeutic Targets
Given its structural similarity to motifs found in a wide range of approved drugs, 2-Oxa-6-azaspiro[3.4]octane could be incorporated into molecules targeting various disease areas, including:
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Oncology: As seen in the development of PARP inhibitors like Olaparib, the modification of piperazine-like scaffolds can fine-tune selectivity and reduce toxicity.[15]
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Infectious Diseases: The core is suitable for developing novel antibacterial or antiviral agents.[22]
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Central Nervous System (CNS) Disorders: The ability to modulate lipophilicity could be crucial for optimizing blood-brain barrier penetration for CNS targets.
Toxicological and Safety Assessment
No specific toxicological studies on 2-Oxa-6-azaspiro[3.4]octane hemioxalate have been published. However, a prospective analysis based on its chemical class is warranted.
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General Amine Toxicity: As a secondary amine, it is expected to be a moderate base. In its solid hemioxalate form, it is likely to be a skin and eye irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling the compound.
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Metabolic Activation: Cyclic tertiary and secondary amines can undergo cytochrome P450-mediated bioactivation to form reactive iminium intermediates. These species have the potential to covalently bind to macromolecules, which is a mechanism associated with idiosyncratic drug toxicity. The metabolic fate of the 2-oxa-6-azaspiro[3.4]octane core would need to be investigated in any drug development program.
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Related Spiro Toxin Classes: While structurally distinct in their complexity, some marine biotoxins, such as azaspiracids, contain azaspirocyclic systems and exhibit significant toxicity.[6][9][10] This highlights the importance of thorough toxicological profiling for any novel azaspiro compound intended for therapeutic use.
Conclusion and Future Outlook
2-Oxa-6-azaspiro[3.4]octane hemioxalate represents a valuable and underexplored building block for medicinal chemistry. Its role as a three-dimensional, metabolically more stable bioisostere for morpholine provides a compelling rationale for its inclusion in drug discovery campaigns. While the publicly available data on its physicochemical and biological properties are currently limited, the synthetic accessibility and the promising characteristics of related azaspirocycles suggest a bright future for this scaffold. Further research into its pharmacological and toxicological profile will be crucial in unlocking its full potential in the development of safer and more effective medicines.
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